An In-Depth Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: A Strategic Intermediate for Complex Synthesis
An In-Depth Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: A Strategic Intermediate for Complex Synthesis
CAS Number: 31928-47-9
Introduction: The Strategic Value of Tri-Halogenated Benzene Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-chloro-1-iodobenzene is a premier example of such a strategic intermediate.[1][2] Its utility is not merely as a halogenated aromatic, but as a precisely substituted scaffold offering chemists a powerful tool for controlled, sequential functionalization.[3] The benzene ring is adorned with three distinct halogens—iodine, bromine, and chlorine—each possessing a differential reactivity profile that enables a hierarchy of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth examination of the properties, synthesis, and applications of 4-Bromo-2-chloro-1-iodobenzene, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. This data is critical for reaction monitoring, quality control, and structural verification.
Core Properties
All quantitative data for 4-Bromo-2-chloro-1-iodobenzene is summarized in the table below for clarity and rapid reference.
| Property | Value | Source |
| CAS Number | 31928-47-9 | [5] |
| Molecular Formula | C₆H₃BrClI | [5] |
| Molecular Weight | 317.35 g/mol | [5] |
| Appearance | White to yellow solid or clear liquid | [1] |
| Melting Point | ~35 °C | [2] |
| Boiling Point | 123.8±21.8 °C (Predicted) | |
| InChIKey | OHHKQBZOURGNLR-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C=C1Br)Cl)I | [5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Bromo-2-chloro-1-iodobenzene.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this molecule, key absorptions will correspond to C-H stretching of the aromatic ring, C=C ring stretching, and C-X (C-I, C-Br, C-Cl) stretching vibrations in the fingerprint region. A representative FTIR spectrum is available through public databases such as PubChem.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
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¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms of the benzene ring. The carbon attached to iodine (the "heavy atom effect") will typically appear at a higher field (lower ppm) than predicted by electronegativity alone, while the other halogenated carbons will be downfield.[6]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a definitive signature for this compound.
Synthesis Protocol: A Validated Approach via Sandmeyer Reaction
The most reliable and widely applicable method for the synthesis of 4-Bromo-2-chloro-1-iodobenzene is the Sandmeyer reaction, starting from the readily available precursor, 4-bromo-2-chloroaniline.[2][7] This classic transformation involves two key stages: diazotization of the primary amine, followed by a copper-catalyzed displacement of the diazonium group. The following protocol is a robust, self-validating system adapted from well-established procedures for similar aryl halides.[7]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-chloro-1-iodobenzene.
Step-by-Step Methodology
Materials:
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4-Bromo-2-chloroaniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Sodium Thiosulfate (Na₂S₂O₃)
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Dichloromethane (DCM) or Diethyl Ether
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Deionized Water
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Ice
Protocol:
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Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 4-bromo-2-chloroaniline (1.0 eq) to a mixture of concentrated sulfuric acid and water. Stir until a fine slurry or solution of the amine salt is formed. b. Cool the mixture to 0-5 °C in an ice-salt bath. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt. c. Prepare a solution of sodium nitrite (1.1 eq) in water and cool it in an ice bath. d. Add the cold sodium nitrite solution dropwise to the aniline salt slurry via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition. Vigorous stirring is essential. e. After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper (which will turn blue/black).[7]
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Sandmeyer Reaction (Iodination): a. In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold diazonium salt solution from step 1e to the potassium iodide solution in portions. This addition is highly exothermic and will be accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ~50-60 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt intermediate.
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Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Wash the mixture with a saturated solution of sodium thiosulfate to quench any remaining iodine, which is observed by the disappearance of the dark iodine color. c. Transfer the mixture to a separatory funnel and extract the crude product with a suitable organic solvent like dichloromethane or diethyl ether (3x). d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-2-chloro-1-iodobenzene.
Strategic Application in Drug Discovery and Development
The true value of 4-Bromo-2-chloro-1-iodobenzene lies in the differential reactivity of its halogen substituents, which follows the general trend: I > Br > Cl.[3][4] This reactivity hierarchy allows for selective, sequential cross-coupling reactions, making it an ideal scaffold for building molecular complexity in a controlled manner.
Hierarchical Cross-Coupling Logic
Caption: Sequential functionalization enabled by halogen reactivity.
This tiered reactivity is a cornerstone of modern medicinal chemistry programs.[8] It allows for the rapid generation of diverse compound libraries from a single, advanced intermediate. For instance:
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Suzuki or Sonogashira Coupling at the C-I Bond: The highly reactive C-I bond can be selectively coupled with a boronic acid or a terminal alkyne under mild palladium-catalyzed conditions, leaving the C-Br and C-Cl bonds intact.[9][10] This allows for the introduction of a first key pharmacophoric element.
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Buchwald-Hartwig or Suzuki Coupling at the C-Br Bond: The resulting bromo-chloro-aryl product can then undergo a second cross-coupling reaction at the C-Br position, often under slightly more forcing conditions. This could involve introducing a crucial amine via Buchwald-Hartwig amination or another aryl group.
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Functionalization of the C-Cl Bond: The C-Cl bond is the most robust and requires the most forcing conditions to react, which can be exploited for late-stage functionalization if necessary.
This stepwise approach is invaluable in structure-activity relationship (SAR) studies, where chemists need to systematically modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.[3][8] While specific publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, it is a key member of the tri-haloaromatic class of building blocks widely used in the synthesis of kinase inhibitors, CNS agents, and other complex therapeutic agents.[11]
Safety and Handling
As a reactive chemical intermediate, 4-Bromo-2-chloro-1-iodobenzene must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
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Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Conclusion
4-Bromo-2-chloro-1-iodobenzene (CAS: 31928-47-9) is far more than a simple halogenated solvent. It is a sophisticated and highly versatile building block that provides chemists with exceptional control over synthetic strategy. Its unique pattern of three different halogens with distinct reactivities makes it an invaluable tool for the sequential and site-selective construction of complex organic molecules. For professionals in drug discovery and materials science, mastering the application of this intermediate opens the door to efficient and elegant synthetic pathways, accelerating the pace of innovation.
References
- Supporting Information for a relevant chemical synthesis.
- The Chemistry of Cross-Coupling: Utilizing Halogenated Aromatics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-chloro-2-iodobenzene: A Cornerstone in Halogenated Aromatic Synthesis. [Link]
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Hartwell, J. L. (1943). o-CHLOROBROMOBENZENE. Organic Syntheses, 23, 13. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
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L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]
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Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-1-iodobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Scott, J. D., & Paone, D. V. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4985. [Link]
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ResearchGate. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. [Link]
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